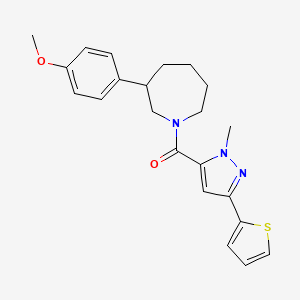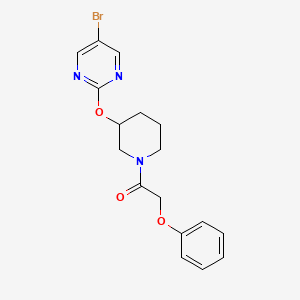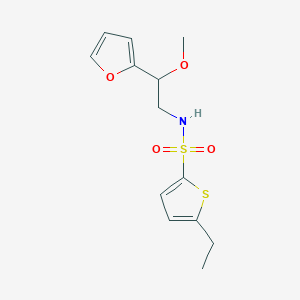![molecular formula C18H17NO5 B2950947 [(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl 2,5-dimethylbenzoate CAS No. 391633-37-7](/img/structure/B2950947.png)
[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl 2,5-dimethylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl 2,5-dimethylbenzoate” is a complex organic molecule. It contains a benzodioxole moiety, which is a common structural motif found in many bioactive compounds . The compound also contains a carbamoyl group and a benzoate ester . It is related to a series of compounds that have been synthesized and evaluated for their anticancer activity .
Scientific Research Applications
Anticancer Activity
The benzodioxole moiety is a common feature in molecules exhibiting anticancer properties. Compounds with this structure have been designed to target various cancer cell lines. For instance, indoles bearing a benzodioxole group have shown activity against prostate, pancreatic, and acute lymphoblastic leukemia cancer cell lines. The structure–activity relationship studies of these compounds can lead to the development of more potent anticancer agents .
COX Inhibition for Anti-inflammatory Applications
Benzodioxole derivatives have been evaluated as COX inhibitors, which are crucial for their anti-inflammatory properties. These compounds have been tested against COX1 and COX2 enzymes, showing potential as non-steroidal anti-inflammatory drugs (NSAIDs). They offer therapeutic benefits for diseases like arthritis and rheumatism due to their analgesic, anti-inflammatory, and antipyretic effects .
Antioxidant Properties
Compounds with the benzodioxole structure have been synthesized to assess their antioxidant activity. Antioxidants are vital in protecting cells from oxidative stress and related diseases. The efficacy of these compounds as antioxidants can be measured through various biochemical assays, contributing to the development of therapeutic agents against oxidative damage .
Mechanism of Action
Target of Action
Similar compounds with a 1,3-benzodioxol-5-yl structure have been reported to exhibit anticancer activity against various cancer cell lines .
Mode of Action
It’s worth noting that similar compounds have been shown to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells . This suggests that [(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl 2,5-dimethylbenzoate may interact with its targets to disrupt normal cell cycle progression and promote programmed cell death.
Biochemical Pathways
Given the observed anticancer activity of similar compounds, it is plausible that this compound may influence pathways related to cell cycle regulation and apoptosis .
Result of Action
Similar compounds have been shown to cause cell cycle arrest and induce apoptosis in cancer cells . This suggests that [(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl 2,5-dimethylbenzoate may have similar effects.
properties
IUPAC Name |
[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl] 2,5-dimethylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO5/c1-11-3-4-12(2)14(7-11)18(21)22-9-17(20)19-13-5-6-15-16(8-13)24-10-23-15/h3-8H,9-10H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVAAZBRMDDGBNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)OCC(=O)NC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl 2,5-dimethylbenzoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[[3-(1,3-Dioxoisoindol-2-yl)-2-hydroxypropyl]-prop-2-ynylamino]acetonitrile](/img/structure/B2950866.png)

![N-[(4-chlorophenyl)methyl]-1-(4-fluorophenyl)-4-methoxy-6-oxopyridazine-3-carboxamide](/img/structure/B2950868.png)
![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-((4-fluorophenyl)thio)propanamide](/img/structure/B2950869.png)


![2-[[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2950875.png)
![N-[(oxan-2-yl)methyl]-1-(prop-2-yn-1-yl)-N-propylpiperidine-4-carboxamide](/img/structure/B2950876.png)

![1-{5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}-3-phenylprop-2-yn-1-ol](/img/structure/B2950881.png)
![1-[4-(2-Methoxyethyl)-3,4-dihydro-2H-quinolin-1-yl]prop-2-en-1-one](/img/structure/B2950882.png)
![4,4-Dimethyl-2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-dihydroisoquinoline-5-carboxylic acid](/img/structure/B2950883.png)
